molecular formula C20H24ClN3O2 B4551324 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4551324
M. Wt: 373.9 g/mol
InChI Key: TUFDIARKCACBDM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a pyridyl piperazine moiety, and a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-pyridyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone is unique due to its combination of a chlorinated phenoxy group and a pyridyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-14-12-17(13-15(2)19(14)21)26-16(3)20(25)24-10-8-23(9-11-24)18-6-4-5-7-22-18/h4-7,12-13,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFDIARKCACBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

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